3alpha-Hydroxytanshinone IIA

Overview

Description

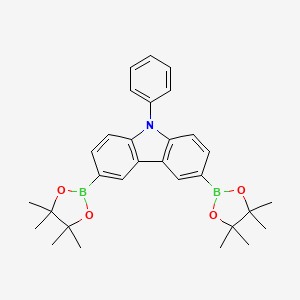

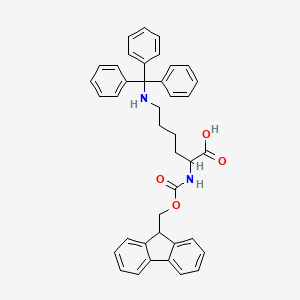

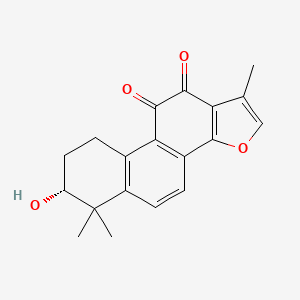

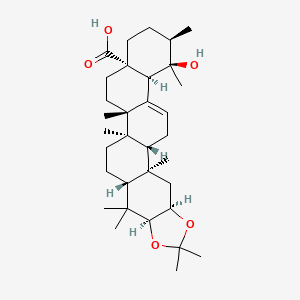

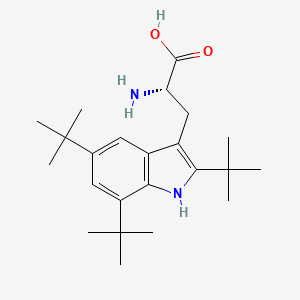

3alpha-Hydroxytanshinone IIA is a type of diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C19H18O4 . It is a red powder in appearance and is found in the roots of Salvia miltiorrhiza Bge .

Molecular Structure Analysis

The molecular structure of 3alpha-Hydroxytanshinone IIA includes 44 bonds in total: 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis

3alpha-Hydroxytanshinone IIA has a molecular weight of 310.344 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 529.3±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Identification and Characteristics

- Pigments from Salvia miltiorrhiza : 3alpha-Hydroxytanshinone IIA was identified as a minor component isolated from the roots of Salvia miltiorrhiza, exhibiting pigment properties. Its relative stereochemistry was established through spectral and chemical evidence (Luo et al., 1985).

Metabolic Studies

- Metabolism in Rat Liver Microsomes : A study detailed the metabolism of 3alpha-Hydroxytanshinone IIA in rat liver microsomes. This process included the formation of various hydroxylated metabolites, contributing to our understanding of its metabolic pathways and potential biological activities (Li et al., 2006).

Enzymatic Activity and Interaction

- 3alpha-Hydroxysteroid Dehydrogenase/Carbonyl Reductase : Research has shown that 3alpha-Hydroxytanshinone IIA may influence the activity of specific enzymes such as 3alpha-hydroxysteroid dehydrogenase/carbonyl reductase. These enzymes are crucial in steroid metabolism, indicating a potential regulatory role of 3alpha-Hydroxytanshinone IIA in steroid-based physiological processes (Maser et al., 2000).

Photochemical Properties

- Triplet State and Reactivity : The triplet state of 3alpha-Hydroxytanshinone IIA and its reactivity have been investigated using laser flash photolysis. This research provides insights into its photochemical behavior, which can be crucial for understanding its stability and interactions under various light conditions (Li et al., 2014).

Future Directions

properties

IUPAC Name |

(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Hydroxytanshinone IIA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)